

1,3,3-Trimethylcyclohexene molecular weight and formula C9H16

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Compound of Interest

Compound Name: 1,3,3-Trimethylcyclohexene

Cat. No.: B3343063

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An In-depth Technical Guide to **1,3,3-Trimethylcyclohexene**

Formula: C9H16 Molecular Weight: 124.22 g/mol

Introduction

1,3,3-Trimethylcyclohexene is an unsaturated cyclic hydrocarbon belonging to the class of monoterpenoids. Terpenes and their derivatives represent a vast and structurally diverse family of natural products that are of significant interest to researchers in chemistry and drug discovery.^{[1][2]} These compounds often serve as valuable chiral building blocks and scaffolds for the synthesis of more complex molecules with notable biological activities, including anticancer, anti-inflammatory, and analgesic properties.^{[2][3]}

This technical guide provides a comprehensive overview of **1,3,3-Trimethylcyclohexene**, detailing its molecular properties, a robust synthesis protocol, and methods for its analytical characterization. The content is tailored for researchers, scientists, and drug development professionals who may utilize this compound as a synthetic intermediate or a reference standard.

Molecular and Physicochemical Properties

1,3,3-Trimethylcyclohexene, also known by its synonym 2,6,6-trimethylcyclohexene, is a colorless liquid.^[4] Its core structure consists of a cyclohexene ring substituted with three

methyl groups. The key quantitative data for this compound are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₆	[4]
Molecular Weight	124.22 g/mol	[4]
IUPAC Name	1,3,3-trimethylcyclohexene	[4]
CAS Number	503-47-9	[4]
Density	0.795 g/cm ³ (at 20°C)	[5]
Boiling Point	138.8°C (at 760 mmHg)	[5]
Flash Point	21.9°C	[5]
Refractive Index	1.441	[5]
LogP	4.32	[5]

Synthesis of 1,3,3-Trimethylcyclohexene

The most common and efficient laboratory synthesis of **1,3,3-trimethylcyclohexene** involves the acid-catalyzed dehydration of 2,2,6-trimethylcyclohexanol. This reaction proceeds via an E1 elimination mechanism, where the protonation of the alcohol is followed by the loss of water to form a carbocation intermediate, which then eliminates a proton to form the alkene. The overall workflow is depicted below.



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Synthesis Workflow for **1,3,3-Trimethylcyclohexene**.

Detailed Experimental Protocol: Dehydration of 2,2,6-Trimethylcyclohexanol

This protocol is adapted from standard procedures for the acid-catalyzed dehydration of secondary alcohols.^{[6][7]}

Materials:

- 2,2,6-Trimethylcyclohexanol
- p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalyst)
- Toluene or Hexane (solvent)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Distillation apparatus (short path or fractional)
- Separatory funnel
- Heating mantle

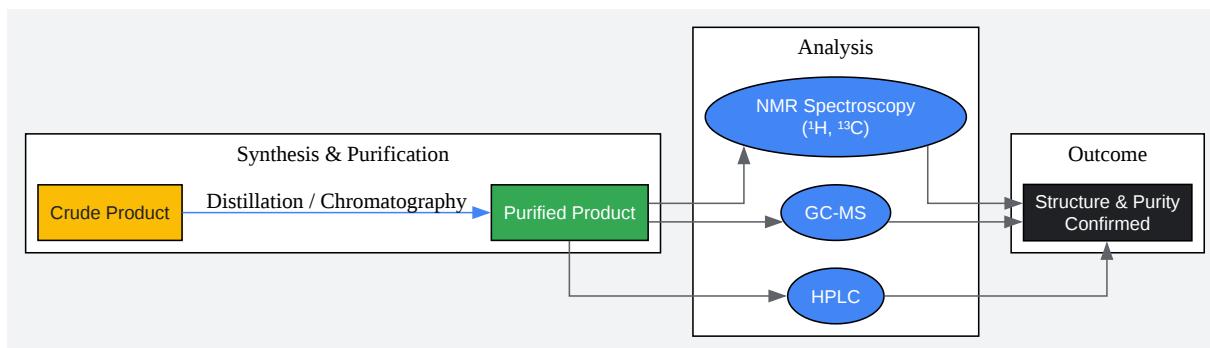
Procedure:

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2,2,6-trimethylcyclohexanol (10.0 g, 70.3 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.5 g, 2.6 mmol).
- Distillation: Assemble a short-path distillation apparatus connected to the reaction flask. Use a receiving flask cooled in an ice-water bath.

- Heating: Gently heat the reaction mixture using a heating mantle while stirring. The product, **1,3,3-trimethylcyclohexene**, has a lower boiling point (139°C) than the starting alcohol and will distill as it is formed, driving the equilibrium toward the product according to Le Châtelier's principle.[6]
- Workup: Once the distillation is complete, transfer the collected distillate to a separatory funnel.
- Washing: Wash the organic layer sequentially with:
 - 20 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.
 - 20 mL of water.
 - 20 mL of brine to aid in the removal of water.
- Drying: Transfer the washed organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate for 15-20 minutes.
- Isolation: Decant or filter the dried liquid into a pre-weighed flask. The product can be further purified by fractional distillation if necessary to remove any remaining impurities or isomeric byproducts.

Spectroscopic and Analytical Characterization

Unambiguous characterization of the final product is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatography is typically employed.[8]



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Analytical Workflow for Product Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The expected chemical shifts for **1,3,3-trimethylcyclohexene** are summarized below.

¹H NMR			
Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
Vinylic Proton (-C=CH-)	~5.2 - 5.4	Triplet (t) or Multiplet (m)	1H
Allylic Protons (-CH ₂ -)	~1.9 - 2.0	Multiplet (m)	2H
Vinylic Methyl (-C=C-CH ₃)	~1.6	Singlet (s)	3H
Ring Protons (-CH ₂ -)	~1.4 - 1.6	Multiplet (m)	4H
Gem-dimethyl (-C(CH ₃) ₂)	~1.0	Singlet (s)	6H

¹³C NMR

Assignment	Chemical Shift (δ , ppm)
Quaternary Alkene Carbon	~135
Tertiary Alkene Carbon	~122
Quaternary Ring Carbon	~35
Methylene Carbons (Ring)	~19, ~30, ~40
Vinylic Methyl Carbon	~23
Gem-dimethyl Carbons	~28 (2C)

Note: Exact chemical shifts can vary based on the solvent and instrument used.[\[9\]](#)

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm the molecular weight and analyze fragmentation patterns.

- Molecular Ion (M^+): A peak at $m/z = 124$, corresponding to the molecular weight of C_9H_{16} , is expected.
- Major Fragment: A prominent peak at $m/z = 109$ is anticipated, resulting from the loss of a methyl radical ($-CH_3$). This fragment corresponds to a stable tertiary allylic carbocation, which is a characteristic fragmentation pathway for this type of structure.

High-Performance Liquid Chromatography (HPLC)

An established reverse-phase HPLC method can be used for purity analysis and quantification. The method is suitable for pharmacokinetic studies and can be scaled for preparative separation of impurities.[\[5\]](#)

- Column: Newcrom R1
- Mobile Phase: Acetonitrile (MeCN), water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).[\[5\]](#)

Biological Activity and Relevance in Drug Development

While specific biological activities for **1,3,3-trimethylcyclohexene** itself are not extensively documented, its classification as a monoterpenoid places it within a class of compounds of high interest to drug discovery.^[1] Terpenoids are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.^{[2][3]}

The relevance for drug development professionals lies in its potential use as:

- A Synthetic Scaffold: The trimethylcyclohexene core can serve as a starting point for the synthesis of more complex molecules. The stereochemistry and conformational rigidity of the ring are features that medicinal chemists can exploit to design molecules with specific three-dimensional shapes to fit into the binding sites of biological targets.^{[1][10]}
- A Building Block: As a derivative of a natural product, it can be used in the semi-synthesis of novel compounds, potentially leading to derivatives with improved potency, selectivity, or pharmacokinetic properties.^[10] The presence of multiple methyl groups can also influence lipophilicity and metabolic stability, key parameters in drug design.

The study of isomers is crucial in pharmacology, as different spatial arrangements of atoms can lead to vastly different interactions with chiral biological targets like enzymes and receptors.^[11] Therefore, the defined structure of **1,3,3-trimethylcyclohexene** makes it a potentially useful component in the rational design of new therapeutic agents.

Safety and Handling

1,3,3-Trimethylcyclohexene is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated fume hood.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).^[4]
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

- Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames as it has a low flash point.

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